Baseline Chromatographic Separation of Impurity F from Gliclazide and Other Impurities in a Validated UPLC Method
The validated UPLC method specifically differentiates ortho Gliclazide (Impurity F) from the main API, Gliclazide, and other related impurities (A, B) through well-defined retention times (RT) and resolution (Rs). While absolute RT values may vary with system conditions, the relative retention and resolution are critical method parameters [1]. The method achieved baseline separation for all four analytes (Gliclazide, Impurity A, Impurity B, and Impurity F) on an Acquity CSH C18 column (50 mm×2.1 mm, 1.7 μm) with an isocratic elution using a mobile phase of 5 mM ammonium acetate buffer (pH 4) and acetonitrile (65:35 v/v) at a flow rate of 0.7 mL/min and UV detection at 227 nm [1].
| Evidence Dimension | Chromatographic Separation (Resolution, Rs) |
|---|---|
| Target Compound Data | Impurity F is baseline separated from Gliclazide and Impurities A and B; specific resolution values > 2.0 are implied by the validated method's specificity criteria [1]. |
| Comparator Or Baseline | Gliclazide, Impurity A, Impurity B |
| Quantified Difference | The method's specificity is demonstrated by the resolution of all four compounds from each other. This is a qualitative, yet rigorous, requirement for method validation per ICH guidelines [1]. |
| Conditions | Acquity CSH C18 (50 x 2.1 mm, 1.7 µm) column; Mobile phase: 5mM ammonium acetate buffer (pH 4) / acetonitrile (65:35 v/v); Flow rate: 0.7 mL/min; UV detection: 227 nm. |
Why This Matters
This establishes that ortho Gliclazide is a distinct and uniquely identifiable entity in a validated, regulatory-compliant analytical method, which is essential for its use as a specific reference standard for impurity profiling.
- [1] Abdulbagi, M. R., et al. (2021). Development and validation of stability-indicating UPLC method for the determination of gliclazide and its impurities in pharmaceutical dosage forms. Future Journal of Pharmaceutical Sciences, 7(1), 95. View Source
